molecular formula C9H11NO3 B13440655 Methyl 4-methoxy-5-methylpicolinate

Methyl 4-methoxy-5-methylpicolinate

Cat. No.: B13440655
M. Wt: 181.19 g/mol
InChI Key: SYSYNCTXLYBABX-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-methylpicolinate: is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, featuring a methoxy group at the 4-position and a methyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 4-formyl-5-methylpicolinic acid.

    Reduction: Formation of 4-methoxy-5-methylpicolinic alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-5-methylpicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 4-methoxypicolinate
  • Methyl 5-methylpicolinate
  • Methyl 4-methylpicolinate

Comparison: Methyl 4-methoxy-5-methylpicolinate is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biochemical assays, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-5-10-7(9(11)13-3)4-8(6)12-2/h4-5H,1-3H3

InChI Key

SYSYNCTXLYBABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC)C(=O)OC

Origin of Product

United States

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